molecular formula C23H27N3O2 B7464089 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide

3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide

Cat. No.: B7464089
M. Wt: 377.5 g/mol
InChI Key: MYMZNVAYMGTJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, a piperidine ring, and a phenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole core. This can be achieved through the cyclization of appropriate ortho-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The piperidine ring is introduced via nucleophilic substitution reactions, where the tetramethylpiperidine moiety is attached to the benzoxazole core. The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The phenyl and piperidine groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzoxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and stability, while the phenyl group can contribute to its overall hydrophobicity and membrane permeability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
  • 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acrylamide

Uniqueness

Compared to similar compounds, 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-22(2)13-17(14-23(3,4)26-22)24-21(27)16-10-11-19-18(12-16)20(28-25-19)15-8-6-5-7-9-15/h5-12,17,26H,13-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMZNVAYMGTJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.